Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-
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Overview
Description
Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) is an organosilicon compound with the molecular formula C₁₁H₂₂Si₂ and a molecular weight of 210.4634 . This compound is characterized by the presence of a cyclopentadienylidene group bonded to two trimethylsilyl groups. It is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) typically involves the reaction of cyclopentadienylidene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) follows similar synthetic routes but on a larger scale. Continuous-flow micro-tubing reactors are often used to enhance reaction efficiency and yield. The use of visible-light-mediated metal-free deuteration has also been explored for the production of isotopically labeled derivatives of this compound .
Chemical Reactions Analysis
Types of Reactions
Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of hydrosilanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrosilanes such as triethylsilane and diphenylsilane are commonly used.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and diagnostic tools.
Industry: Applied in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) involves the interaction of its silicon atoms with various molecular targets. The compound can stabilize positive charges through hyperconjugation, making it a valuable reagent in electrophilic substitution reactions. The electron-donating strength of the carbon-silicon bond facilitates the formation of new carbon-carbon bonds at specific positions .
Comparison with Similar Compounds
Similar Compounds
- Silane, 2,4-cyclopentadien-1-ylidenebis(chlorodimethyl-)
- Ethyl-trimethyl-silane
- Tris(trimethylsilyl)silane
Uniqueness
Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) is unique due to its ability to undergo a wide range of chemical reactions and its versatility in various scientific applications. Its structure allows for the stabilization of positive charges, making it an effective reagent in electrophilic substitution reactions .
Properties
CAS No. |
33630-76-1 |
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Molecular Formula |
C11H22Si2 |
Molecular Weight |
210.46 g/mol |
IUPAC Name |
trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H22Si2/c1-12(2,3)11(13(4,5)6)9-7-8-10-11/h7-10H,1-6H3 |
InChI Key |
WKPCFWUTZIBSRW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(C=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
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